Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate
Overview
Description
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two ester groups. The unique structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate typically involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester. This reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the initiator . The reaction is initiated by free radicals, and the bromination occurs at the methyl group on the pyridine ring. The reaction conditions include maintaining a specific temperature and using appropriate solvents to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of N-bromosuccinimide and azobisisobutyronitrile remains common due to their effectiveness in bromination reactions.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound as a building block for creating molecules with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Dimethyl 5-methyl-2,3-pyridinedicarboxylate: This compound is similar but lacks the bromomethyl group, making it less reactive in substitution reactions.
Dimethyl 5-chloromethyl-2,3-pyridinedicarboxylate: Similar to the bromomethyl derivative but with a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(4-11)5-12-8(7)10(14)16-2/h3,5H,4H2,1-2H3 |
InChI Key |
ZGSOVUCMPRAGQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.